(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including the presence of difluoromethoxy and oxopyrrolidine groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.
Comparison with Similar Compounds
Similar Compounds
Difluoroalkanes: These compounds share the difluoromethoxy group and exhibit similar reactivity in substitution reactions.
Sulfur Compounds: Compounds like sulfur hexafluoride and sulfur dichloride have similar chemical properties due to the presence of fluorine atoms.
Uniqueness
(3R,4S)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to its chiral nature and the presence of both difluoromethoxy and oxopyrrolidine groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11F2NO4 |
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Molecular Weight |
271.22 g/mol |
IUPAC Name |
(3R,4S)-4-(2,6-difluoro-4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c1-19-5-2-7(13)9(8(14)3-5)6-4-15-11(16)10(6)12(17)18/h2-3,6,10H,4H2,1H3,(H,15,16)(H,17,18)/t6-,10-/m1/s1 |
InChI Key |
DDSRGLHTELVARE-LHLIQPBNSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C2CNC(=O)C2C(=O)O)F |
Origin of Product |
United States |
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